molecular formula C38H40N2O8S2 B12738419 1-[3-(methylamino)propoxy]-6H-benzo[b][1]benzothiepin-5-one;oxalic acid CAS No. 125981-97-7

1-[3-(methylamino)propoxy]-6H-benzo[b][1]benzothiepin-5-one;oxalic acid

Cat. No.: B12738419
CAS No.: 125981-97-7
M. Wt: 716.9 g/mol
InChI Key: ZYJMGIIYLJRJDT-UHFFFAOYSA-N
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Description

1-[3-(methylamino)propoxy]-6H-benzobbenzothiepin-5-one;oxalic acid is a complex organic compound with a unique structure that includes a benzothiepin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(methylamino)propoxy]-6H-benzobbenzothiepin-5-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiepin core, followed by the introduction of the propoxy and methylamino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as in the laboratory but with optimizations for cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[3-(methylamino)propoxy]-6H-benzobbenzothiepin-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[3-(methylamino)propoxy]-6H-benzobbenzothiepin-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(methylamino)propoxy]-6H-benzobbenzothiepin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiepin derivatives and related structures with different substituents. Examples include:

  • 1-[3-(dimethylamino)propoxy]-6H-benzobbenzothiepin-5-one
  • 1-[3-(ethylamino)propoxy]-6H-benzobbenzothiepin-5-one

Uniqueness

1-[3-(methylamino)propoxy]-6H-benzobbenzothiepin-5-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

125981-97-7

Molecular Formula

C38H40N2O8S2

Molecular Weight

716.9 g/mol

IUPAC Name

1-[3-(methylamino)propoxy]-6H-benzo[b][1]benzothiepin-5-one;oxalic acid

InChI

InChI=1S/2C18H19NO2S.C2H2O4/c2*1-19-10-5-11-21-16-8-4-7-14-15(20)12-13-6-2-3-9-17(13)22-18(14)16;3-1(4)2(5)6/h2*2-4,6-9,19H,5,10-12H2,1H3;(H,3,4)(H,5,6)

InChI Key

ZYJMGIIYLJRJDT-UHFFFAOYSA-N

Canonical SMILES

CNCCCOC1=CC=CC2=C1SC3=CC=CC=C3CC2=O.CNCCCOC1=CC=CC2=C1SC3=CC=CC=C3CC2=O.C(=O)(C(=O)O)O

Origin of Product

United States

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